3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
Description
Properties
IUPAC Name |
3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-6-7-17(20-19-12)24-14-8-10-21(11-9-14)25(22,23)16-5-3-4-15(18)13(16)2/h3-7,14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAOHIQCFDGXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with piperidine to form the sulfonyl-piperidine intermediate. This intermediate is then reacted with 6-methylpyridazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.
Scientific Research Applications
3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine and pyridazine rings can also interact with various receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Piperidine Derivatives
Compounds sharing the sulfonyl-piperidine scaffold exhibit variations in aryl substituents, which critically influence their physicochemical and biological profiles. For instance:
- 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) : Substituent: 4-Fluorophenylsulfonyl Functional Group: Urea linker Yield: 55.2% Activity: Not explicitly reported, but urea derivatives often exhibit hydrogen-bonding interactions with targets.
The target compound replaces the 4-fluorophenyl group with a 3-chloro-2-methylphenyl group, introducing steric bulk and electron-withdrawing effects.
Pyridazine-Based Analogues
Pyridazine derivatives with piperidine/piperazine substituents highlight the role of heterocycle positioning:
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine : Substituent: Piperazine with 4-chlorophenoxypropyl chain Activity: Anti-bacterial (via unknown mechanism) and anti-platelet aggregation .
The target compound’s piperidine ring (vs. The methyl group at position 6 on pyridazine may sterically hinder interactions compared to chloro-substituted analogues.
Sulfonamide-Containing Bioactive Compounds
Sulfonamide groups are pivotal in enzyme inhibition. For example:
- Blood Coagulation Factor Xa Inhibitor : Substituent: 6-Chloronaphthalen-2-ylsulfonyl Activity: Anticoagulant (Factor Xa inhibition) Structural Note: Bulky naphthalene group likely occupies hydrophobic pockets in enzymes.
The target compound’s smaller 3-chloro-2-methylphenylsulfonyl group may favor targets with less spacious binding sites, though specific activity data are unavailable.
Imidazo-Pyridazine Derivatives
Compounds like 6-(3-piperidin-1-yl-propoxy)-3-(4-trifluoromethyl-phenyl)-imidazo[1,2-b]pyridazine :
- Substituent: Trifluoromethylphenyl and piperidinylpropoxy
- Activity: Undisclosed, but trifluoromethyl groups enhance metabolic stability.
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | DCM | 60 | None | 45 |
| Nucleophilic Substitution | DMF | 80 | K₂CO₃ | 72 |
| Coupling | DMSO | 70 | Triethylamine | 68 |
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl and piperidinyl groups) .
- HPLC-MS : Quantify purity (>95%) and detect trace intermediates .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine ring conformation) .
Advanced: How can contradictory biological activity data (e.g., antiviral vs. antibacterial) be reconciled in mechanistic studies?
Answer:
Contradictions often arise from assay variability or off-target effects. Methodological approaches include:
- Target-specific assays : Use enzyme inhibition assays (e.g., viral proteases vs. bacterial topoisomerases) to isolate mechanisms .
- Dose-response profiling : Establish EC₅₀ values under standardized conditions to compare potency .
- Computational docking : Predict binding affinities to distinct targets (e.g., viral vs. human enzymes) to explain selectivity .
Example : Pyridazine derivatives show anti-viral activity at low μM concentrations (EC₅₀ = 2.1 μM for SARS-CoV-2 protease) but require higher doses for antibacterial effects (EC₅₀ = 12.3 μM for E. coli), suggesting target-specific mechanisms .
Advanced: What computational frameworks support the design of derivatives with enhanced pharmacological profiles?
Answer:
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize reactivity .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., protein-ligand binding stability) .
- SAR analysis : Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with activity data .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Target Enzyme IC₅₀ (μM) | LogP |
|---|---|---|
| 3-Chloro-2-methyl | 1.8 | 2.3 |
| 4-Methoxy | 12.4 | 1.1 |
| 2,6-Difluoro | 3.5 | 2.9 |
Advanced: How can reaction intermediates be stabilized to improve scalability?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonylation .
- Low-temperature quenching : Halt reactive intermediates (e.g., sulfonic acids) by cooling to -20°C .
- In-line purification : Employ flash chromatography or centrifugal partition chromatography to isolate unstable intermediates .
Advanced: What strategies address solubility challenges in in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Advanced: How do structural modifications influence metabolic stability?
Answer:
- Cytochrome P450 avoidance : Replace labile groups (e.g., methyl sulfonyl) with fluorine or trifluoromethyl to reduce oxidation .
- In vitro microsomal assays : Compare hepatic clearance rates of derivatives using rat/human liver microsomes .
Example : Fluorination at the pyridazine C-6 position reduces clearance from 45 mL/min/kg to 22 mL/min/kg in rat models .
Advanced: What methods validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Knockout/knockdown models : Use CRISPR-Cas9 to ablate putative targets and assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
